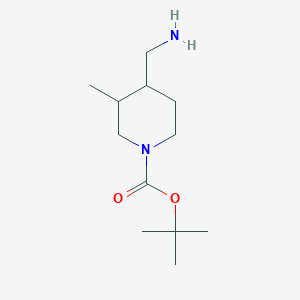
tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate, also known as TAPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate is not fully understood. However, it is believed that tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate exerts its therapeutic effects through multiple pathways. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects in different disease models. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to improve cognitive function, reduce beta-amyloid plaques, and reduce oxidative stress in the brain. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and inflammation, improve motor function, and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has been extensively studied for its potential therapeutic effects in various diseases, making it a promising candidate for drug development. However, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic effects may vary depending on the disease model and experimental conditions.
Future Directions
There are several future directions for tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate research. First, further studies are needed to elucidate the mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate in different disease models. Second, more research is needed to optimize the synthesis method and improve the yield of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate. Third, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be further studied for its potential therapeutic effects in other diseases such as diabetes and cardiovascular diseases. Fourth, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be used as a lead compound for drug development, and its derivatives can be synthesized and tested for their therapeutic potential.
Synthesis Methods
Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be synthesized through the reaction of tert-butyl 4-(chloromethyl)-3-methylpiperidine-1-carboxylate with ammonia. The reaction is carried out in the presence of a catalyst and an organic solvent. The yield of tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
Tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been studied for its neuroprotective effects and ability to improve cognitive function. In Parkinson's disease research, tert-Butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSABJPGAQYNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236121-41-7 |
Source


|
| Record name | tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

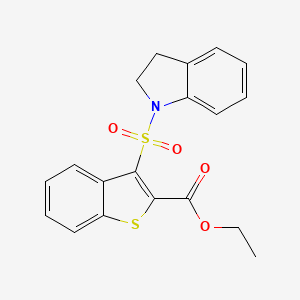
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)
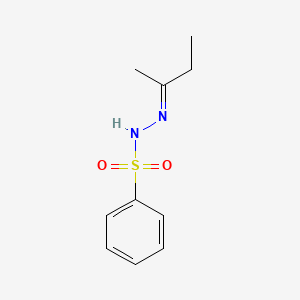


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)
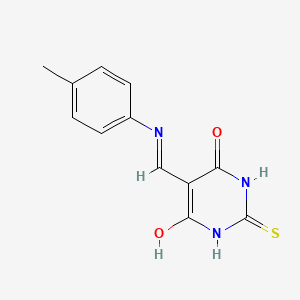
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)


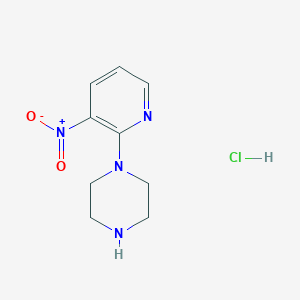
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)